![molecular formula C17H18N2OS B371303 2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide CAS No. 329078-70-8](/img/structure/B371303.png)
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide
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Overview
Description
The compound “2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide” is an organic compound containing a benzylamino group and a 2,3-dimethylphenyl group . The benzylamino group consists of a benzyl group (a benzene ring attached to a methylene group) attached to an amine functional group . The 2,3-dimethylphenyl group is a phenyl group (a benzene ring) with methyl groups attached to the 2nd and 3rd carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the benzylamino group, the 2,3-dimethylphenyl group, and the thioxoacetamide group. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The amine group in the benzylamino moiety could potentially participate in reactions like acid-base reactions or nucleophilic substitutions . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amine and the thioxoacetamide) could influence its solubility in different solvents .
Scientific Research Applications
Antibacterial Efficacy
The compound has been used in the synthesis of novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin . These complexes have shown significant antibacterial effectiveness against Staphylococcus aureus and Escherichia coli . Particularly, the dimethyltin carboxylate complex showed the strongest antibacterial action against these bacteria .
Non-Steroidal Anti-Inflammatory Drug (NSAID)
The compound is an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), which is a potential non-steroidal anti-inflammatory drug . The polymorphism of the compound was studied to investigate the effect of double Cl–CH3 exchange .
Polymorphism and Cocrystal Salt Formation
The compound has been used in the study of polymorphism and cocrystal salt formation . Three forms-two polymorphs (I and II) and one cocrystal salt (S)-were obtained through polymorph screening in a variety of solvents .
Dopamine Receptor Agonist and Antagonist
Although not directly related to the compound, a similar compound, 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(lH)-quinolinone (OPC-4392), is a presynaptic dopamine autoreceptor agonist and postsynaptic D-2 receptor antagonist . This suggests potential neurological applications for the compound.
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it shows biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has unique physical or chemical properties, it could be studied for potential material science applications .
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin . These complexes have shown inhibitory action against certain bacterial strains .
Mode of Action
It is known that the compound is used in the synthesis of organotin complexes . These complexes have shown more inhibitory action against certain bacterial strains compared to the molecule generated from the ligand .
Biochemical Pathways
This process is part of a larger biochemical pathway involving the functionalizing deboronation of alkyl boronic esters .
Result of Action
The result of the action of 2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is the production of novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin . These complexes have shown more inhibitory action against certain bacterial strains compared to the molecule generated from the ligand .
Action Environment
It is known that the compound is used in the synthesis of organotin complexes , and the efficacy of these complexes may be influenced by various environmental factors.
properties
IUPAC Name |
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-6-10-15(13(12)2)19-16(20)17(21)18-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMQJVBYYSRVPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=S)NCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide |
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